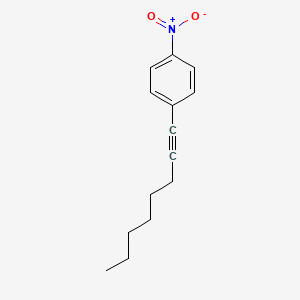

1-Nitro-4-(oct-1-ynyl)benzene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

326487-53-0 |

|---|---|

Molekularformel |

C14H17NO2 |

Molekulargewicht |

231.29 g/mol |

IUPAC-Name |

1-nitro-4-oct-1-ynylbenzene |

InChI |

InChI=1S/C14H17NO2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12H,2-6H2,1H3 |

InChI-Schlüssel |

CGOAGKYOZBGGJG-UHFFFAOYSA-N |

SMILES |

CCCCCCC#CC1=CC=C(C=C1)[N+](=O)[O-] |

Kanonische SMILES |

CCCCCCC#CC1=CC=C(C=C1)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

C Sp Bond Formation

Physical Properties

The physical properties of 1-Nitro-4-(oct-1-ynyl)benzene have been characterized through various spectroscopic methods. It is described as an oily product. mdpi.com Specific spectral data is available from experimental findings.

| Property | Data | Source |

| Infrared (IR) ν (cm⁻¹) | 3080, 2931, 2858, 2227, 1594, 1518, 1342, 1108, 854, 750, 734, 688 | mdpi.com |

| ¹H-NMR (300 MHz, CDCl₃) δ (ppm) | 0.83 (t, 3H), 1.25 (m, 4H), 1.38 (m, 2H), 1.53 (q, 2H), 7.43 (d, 2H), 8.07 (d, 2H) | mdpi.com |

| ¹³C-NMR (75.5 MHz, CDCl₃) δ (ppm) | 14.34, 19.88, 22.91, 28.76, 28.99, 31.69, 79.62, 97.08, 123.73, 131.56, 132.52, 146.88 | mdpi.com |

| Molecular Weight ( g/mol ) | 231.29 | Calculated |

| Molecular Formula | C₁₄H₁₇NO₂ | Calculated |

Note: Molecular weight and formula are calculated based on the structure. Spectroscopic data is from experimental results.

Reactivity

The reactivity of this compound is characterized by the distinct functionalities present in the molecule.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (aniline) under various conditions. This transformation is a cornerstone in the synthetic utility of nitroaromatics. masterorganicchemistry.com Common methods include catalytic hydrogenation using catalysts like platinum (Pt) or palladium on carbon (Pd/C), or reduction with metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium like hydrochloric acid (HCl). masterorganicchemistry.comresearchgate.net The resulting 4-(oct-1-ynyl)aniline is a valuable intermediate for further functionalization. researchgate.net

Reactions of the Alkyne: The alkyne moiety is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic conjugate additions. acs.orgnih.gov This allows for the addition of various nucleophiles across the carbon-carbon triple bond. Furthermore, the terminal alkyne can participate in other reactions such as further Sonogashira couplings (if it were a terminal alkyne), cycloadditions, and hydrations. The internal nature of the octynyl group in this specific molecule directs its reactivity towards additions rather than reactions at a terminal proton.

Spectroscopic and Structural Characterization of 1 Nitro 4 Oct 1 Ynyl Benzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Octynyl and Nitrobenzene (B124822) Moieties

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constants

The ¹H NMR spectrum of 1-Nitro-4-(oct-1-ynyl)benzene is predicted to exhibit distinct signals corresponding to the aromatic protons of the nitrobenzene ring and the aliphatic protons of the octynyl chain. The strong electron-withdrawing nature of the nitro group significantly deshields the aromatic protons. The protons ortho to the nitro group are expected to appear at the lowest field, typically around 8.2 ppm, as a doublet. The protons meta to the nitro group would appear at a slightly higher field, around 7.6 ppm, also as a doublet.

The protons of the octynyl chain will have characteristic chemical shifts. The methylene (B1212753) group adjacent to the alkyne (α-CH₂) is expected to resonate around 2.4 ppm as a triplet. The other methylene groups of the hexyl chain will appear as a complex multiplet between 1.3 and 1.6 ppm, while the terminal methyl group will be a triplet at approximately 0.9 ppm.

In the ¹³C NMR spectrum, the carbon atoms of the nitrobenzene ring will be significantly influenced by the nitro group and the alkyne substituent. The carbon atom bearing the nitro group (ipso-carbon) is expected to be the most downfield-shifted aromatic carbon, appearing around 147 ppm. The aromatic carbons ortho and para to the nitro group will also be deshielded. The two acetylenic carbons are anticipated to resonate in the range of 80-95 ppm. The carbons of the octyl group will appear in the aliphatic region of the spectrum.

A representative dataset for the closely related 1-nitro-4-(phenylethynyl)benzene is presented below to illustrate the expected chemical shifts for the nitroaromatic portion. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H (ortho to NO₂) | ~8.2 (d, J ≈ 9.0 Hz) | ~123.6 |

| H (meta to NO₂) | ~7.6 (d, J ≈ 9.0 Hz) | ~132.3 |

| C (ipso-NO₂) | - | ~147.0 |

| C (ipso-alkyne) | - | ~130.0 |

| Acetylenic C | - | ~80-95 |

| Acetylenic C | - | ~80-95 |

| α-CH₂ (octyl) | ~2.4 (t, J ≈ 7.0 Hz) | ~19.5 |

| (CH₂)₅ (octyl) | ~1.3-1.6 (m) | ~22-31 |

| CH₃ (octyl) | ~0.9 (t, J ≈ 7.0 Hz) | ~14.0 |

Data for the nitroaromatic moiety is based on the reported values for 1-nitro-4-(phenylethynyl)benzene. rsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A HH-COSY experiment would reveal the coupling relationships between adjacent protons. sdsu.edu For instance, it would show a cross-peak between the ortho and meta protons on the nitrobenzene ring, confirming their neighboring positions. In the octyl chain, correlations would be observed between the α-CH₂ and the adjacent CH₂ group, and sequentially along the chain to the terminal methyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.edu It would be used to definitively assign the carbon signals for each protonated carbon in the molecule. For example, the aromatic proton signals at ~8.2 ppm and ~7.6 ppm would show correlations to their respective carbon signals in the aromatic region.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (2-3 bond) couplings between protons and carbons, which is crucial for connecting the different structural fragments. youtube.com Key HMBC correlations would include:

A correlation from the ortho-protons of the nitrobenzene ring to the nearest acetylenic carbon, confirming the attachment of the alkyne to the ring.

A correlation from the α-CH₂ protons of the octyl chain to both acetylenic carbons, confirming the position of the octyl group on the alkyne.

Correlations from the meta-protons to the ipso-carbon attached to the alkyne.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes of Nitro and Alkyne Groups

The FTIR spectrum of this compound is expected to show strong and characteristic absorption bands for the nitro and alkyne functionalities.

Nitro Group (NO₂): The nitro group exhibits two distinct stretching vibrations: a strong asymmetric stretch typically found in the range of 1500-1560 cm⁻¹ and a symmetric stretch of medium intensity between 1335-1385 cm⁻¹. researchgate.net For aromatic nitro compounds, these bands are often observed near 1520 cm⁻¹ and 1345 cm⁻¹, respectively. rsc.org

Alkyne Group (C≡C): The carbon-carbon triple bond stretch of a disubstituted alkyne is often weak and can sometimes be absent if the molecule is highly symmetrical. However, in this case, due to the asymmetry of the substitution, a weak to medium intensity band is expected in the region of 2190-2260 cm⁻¹. rsc.org

Aromatic and Aliphatic C-H Bonds: The spectrum will also feature C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic octyl chain (below 3000 cm⁻¹).

Table 2: Predicted Characteristic FTIR Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1520 | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~1345 | Medium |

| Alkyne (C≡C) | Stretch | ~2215 | Weak-Medium |

| Aromatic C-H | Stretch | >3000 | Medium |

| Aliphatic C-H | Stretch | <3000 | Strong |

Data is based on characteristic functional group frequencies and reported values for 1-nitro-4-(phenylethynyl)benzene. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

HRMS is a critical tool for determining the precise molecular formula of a compound by measuring its exact mass with high accuracy. The calculated exact mass for C₁₄H₁₇NO₂ is 231.1259 Da. An experimental HRMS measurement would be expected to be within a very small tolerance (typically < 5 ppm) of this value, thus confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides further structural information. Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed. Common fragmentation pathways would likely involve:

Loss of the nitro group (NO₂) to give a fragment at [M-46]⁺.

Cleavage of the propargylic bond (the C-C bond adjacent to the alkyne), leading to the loss of a C₅H₁₁ radical and the formation of a stable propargyl-benzyl cation.

Fragmentation within the octyl chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The chromophore in this compound consists of the nitrobenzene ring conjugated with the oct-1-ynyl group.

The UV-Vis spectrum is expected to show characteristic absorption bands arising from π → π* transitions. The strong electron-withdrawing nitro group in conjugation with the aromatic ring and the alkyne system will lead to a significant bathochromic (red) shift compared to benzene (B151609). Nitrobenzene itself shows a strong absorption band around 270 nm. researchgate.net The extended conjugation with the alkyne is expected to shift this absorption to a longer wavelength, likely in the region of 280-320 nm. The presence of the octyl group is not expected to significantly alter the position of the main absorption band compared to a terminal alkyne, but it may have a minor effect on the molar absorptivity. The analysis of the UV-Vis spectrum confirms the presence of a significant conjugated electronic system within the molecule.

Theoretical and Computational Investigations of 1 Nitro 4 Oct 1 Ynyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-Nitro-4-(oct-1-ynyl)benzene. These methods provide a detailed picture of electron distribution and energy levels, which are key determinants of the molecule's chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional structure of this compound. This process, known as geometry optimization, seeks the lowest energy conformation of the molecule. unpatti.ac.id Computational studies on similar nitrobenzene (B124822) derivatives have demonstrated that methods like B3LYP with a suitable basis set, such as 3-21G(d), can effectively optimize the geometry. unpatti.ac.id These calculations typically reveal a planar structure for the nitrobenzene portion of the molecule, a consequence of the aromatic ring. unpatti.ac.id The optimization process also yields the minimum energy of the molecule, a critical parameter for assessing its thermodynamic stability. For nitrobenzene derivatives, geometry optimization helps in understanding how different substituents impact the structural parameters like bond lengths and angles. unpatti.ac.id

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution within this compound and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. In nitro-substituted benzene (B151609) derivatives, the nitro group, being a strong electron-withdrawing group, significantly influences the MEP map, creating a region of high positive potential around it. globalresearchonline.net This makes the aromatic ring more susceptible to nucleophilic substitution reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In nitroaromatic compounds, the HOMO is typically localized on the benzene ring, while the LUMO is often centered on the nitro group. The distribution of these orbitals provides insights into the molecule's ability to donate and accept electrons in chemical reactions. For instance, in many benzene derivatives, the HOMO and LUMO distributions are key to predicting their electronic and optical properties. globalresearchonline.net

| Parameter | Description | Significance in this compound |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Its energy level and distribution indicate sites of electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Its energy level and distribution indicate sites of nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap implies higher reactivity, lower kinetic stability, and easier electronic transitions. |

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods are employed to calculate the vibrational frequencies of this compound, which can then be correlated with experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) and Raman spectra. DFT calculations, often using the B3LYP functional, have been shown to provide excellent predictions of vibrational frequencies for organic molecules, especially when a scaling factor is applied to correct for systematic errors. nih.gov

The calculated vibrational spectrum allows for the assignment of specific vibrational modes to the observed peaks in the experimental spectra. For nitrobenzene derivatives, characteristic vibrational modes include the symmetric and asymmetric stretching of the NO2 group, which typically appear in specific regions of the infrared spectrum. globalresearchonline.net By comparing the computed and experimental spectra, a detailed understanding of the molecule's vibrational behavior can be achieved.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to explore the dynamic behavior of this compound. MD simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape. This is particularly important for the flexible octynyl side chain, which can adopt various conformations.

In Silico Prediction of Spectroscopic Data and Comparative Analysis with Experimental Results

The in silico prediction of spectroscopic data for molecules like this compound has become a powerful tool in chemical research. Computational methods, primarily rooted in Density Functional Theory (DFT), allow for the elucidation of spectral properties, which can aid in the identification, characterization, and analysis of novel compounds. This section delves into the theoretical prediction of nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra for this compound and discusses the framework for a comparative analysis with experimental data, which is crucial for validating computational models.

Methodology of In Silico Spectroscopic Prediction

Computational prediction of spectroscopic data typically begins with the optimization of the molecule's three-dimensional geometry using quantum chemical methods. DFT is a widely used approach for this purpose, offering a good balance between accuracy and computational cost. researchgate.netnih.gov

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is often achieved using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. kettering.edu This involves calculating the magnetic shielding tensors for each nucleus. The computed shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. kettering.edu

IR Spectra: Theoretical IR spectra are obtained by calculating the vibrational frequencies and their corresponding intensities. This is done by computing the second derivatives of the energy with respect to the atomic coordinates. researchgate.net The resulting frequencies often require scaling by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. qu.edu.qatubitak.gov.trmdpi.commdpi.com By calculating the excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be constructed. The choice of functional and basis set is critical for achieving accurate predictions. qu.edu.qamdpi.com

Predicted Spectroscopic Data for this compound

In the absence of direct computational studies on this compound, we can predict its spectral characteristics based on the well-established properties of its constituent functional groups: the p-nitrophenyl group and the oct-1-ynyl group.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the octynyl chain. The aromatic region would likely exhibit an AA'BB' system, characteristic of a 1,4-disubstituted benzene ring, with two doublets. The strong electron-withdrawing nature of the nitro group would deshield the aromatic protons, shifting them to a lower field. The protons of the octyl chain would appear in the aliphatic region of the spectrum.

The ¹³C NMR spectrum would show signals for the two sp-hybridized carbons of the alkyne, typically in the 65-100 ppm range. openochem.org The aromatic carbons would also have characteristic shifts, with the carbon attached to the nitro group being significantly deshielded. The carbons of the octyl chain would appear in the upfield region.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to NO₂) | ~8.2 | ~124 |

| Aromatic CH (ortho to alkyne) | ~7.6 | ~133 |

| C-NO₂ | - | ~147 |

| C-C≡C | - | ~130 |

| C≡C-H | - | ~95 |

| C≡C -C₇H₁₅ | - | ~80 |

| CH₂ (adjacent to alkyne) | ~2.4 | ~20 |

| (CH₂)₅ | ~1.3-1.5 | ~22-31 |

| CH₃ | ~0.9 | ~14 |

Note: These are estimated values based on typical ranges for similar functional groups and may vary depending on the solvent and specific electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to be rich in information, with characteristic absorption bands for the nitro, alkyne, and aromatic groups. The most prominent bands would be the strong asymmetric and symmetric stretching vibrations of the nitro group. The carbon-carbon triple bond stretch of the internal alkyne is expected to be weak. libretexts.org

Interactive Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~1345 | Strong |

| Alkyne (C≡C) | Stretch | ~2230 | Weak-Medium |

| Aromatic C-H | Stretch | >3000 | Medium |

| Aromatic C=C | Stretch | ~1600, ~1480 | Medium |

| Aliphatic C-H | Stretch | 2850-2960 | Medium-Strong |

Note: These are approximate values. Experimental values can be influenced by the physical state of the sample and intermolecular interactions.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitrophenyl chromophore. Nitrobenzene itself shows a strong absorption band around 250-270 nm. tubitak.gov.tr The conjugation with the octynyl group may cause a slight bathochromic (red) shift of this absorption maximum. A weaker n→π* transition of the nitro group may also be observed at longer wavelengths. nih.gov

Comparative Analysis with Experimental Data

A direct comparative analysis between the in silico predicted and experimentally obtained spectra for this compound is currently limited by the lack of published experimental data for this specific compound. However, such a comparison is a critical step in computational chemistry.

Should experimental data become available, the comparison would proceed as follows:

Validation of the Computational Model: The agreement between the predicted and experimental spectra would serve to validate the chosen computational method (e.g., the specific DFT functional and basis set). Discrepancies might indicate the need for a more sophisticated theoretical model.

Assignment of Spectral Features: The predicted spectra can aid in the unambiguous assignment of experimental signals, especially in complex regions of the NMR or IR spectra.

Understanding Structure-Property Relationships: By analyzing how well the computational model reproduces the experimental data, insights can be gained into the electronic structure of the molecule and how it influences its spectroscopic properties.

For a tentative comparison, the experimental IR spectrum of the closely related compound, 1-ethynyl-4-nitrobenzene, is available from the NIST Chemistry WebBook. nist.gov This spectrum shows the characteristic nitro group stretches and aromatic C-H vibrations, providing a reasonable reference for what to expect for the title compound.

Chemical Reactivity and Synthetic Transformations of 1 Nitro 4 Oct 1 Ynyl Benzene

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring (considering directing effects of nitro and alkyne groups)

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. pku.edu.cn In the case of 1-nitro-4-(oct-1-ynyl)benzene, the regiochemical outcome of such a reaction is controlled by the directing effects of the two existing substituents. msu.educhemistrysteps.com Both the nitro group (-NO₂) and the oct-1-ynyl group are electron-withdrawing groups (EWGs) that deactivate the benzene ring towards electrophilic attack compared to benzene itself. philadelphia.edu.jomasterorganicchemistry.com

The nitro group is a powerful deactivating group due to both a strong inductive effect (-I) and a resonance effect (-M), withdrawing electron density from the ring. pressbooks.pubyoutube.com The alkynyl group is also deactivating, primarily due to the inductive effect of the sp-hybridized carbon atoms, which are more electronegative than the sp²-hybridized carbons of the benzene ring. masterorganicchemistry.com Both of these groups are classified as meta-directors, meaning they direct incoming electrophiles to the positions meta to themselves. masterorganicchemistry.com

In this compound, the substituents are in a para relationship. This leads to an antagonistic or non-cooperative situation regarding their directing effects. libretexts.org

The nitro group at position C-1 directs incoming electrophiles to its meta positions: C-3 and C-5 .

The oct-1-ynyl group at position C-4 directs incoming electrophiles to its meta positions: C-2 and C-6 .

When two deactivating groups are in conflict, the directing influence of the more powerful deactivating group generally predominates. chemistrysteps.com The nitro group is one of the strongest deactivating groups, significantly more so than the alkynyl group. masterorganicchemistry.com Therefore, electrophilic attack is most likely to occur at the positions that are meta to the nitro group, namely C-3 and C-5. These positions are concurrently ortho to the oct-1-ynyl group. The reaction is generally sluggish and requires harsh conditions due to the strongly deactivated nature of the ring. msu.edu

For example, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the incoming nitronium ion (NO₂⁺) would be directed to the C-3 and C-5 positions. organic-chemistry.orgnumberanalytics.com

Cross-Coupling Reactions Involving the Aromatic Ring

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often utilizing transition metal catalysts. wikipedia.orglucp.net For this compound, the aromatic ring can be further functionalized through two main strategies: denitrative cross-coupling or C-H bond functionalization.

Denitrative Cross-Coupling: Recent advances in catalysis have established that the nitro group can act as a leaving group in cross-coupling reactions, serving as an alternative to traditional aryl halides. nih.govresearchgate.net This transformation, known as denitrative coupling, allows for the direct replacement of the nitro group with various other functionalities. For instance, a palladium-catalyzed Sonogashira-type cross-coupling can replace the nitro group with another alkyne. rsc.org Similarly, denitrative Suzuki-Miyaura couplings can introduce aryl or vinyl groups, and Buchwald-Hartwig aminations can install amino groups. nih.govkyoto-u.ac.jp These reactions significantly enhance the synthetic utility of nitroarenes like this compound, leveraging the nitro group as a versatile synthetic handle. rsc.org

C-H Functionalization: Alternatively, the existing C-H bonds on the aromatic ring can be directly converted to new functional groups. The nitro group can act as a directing group in such transformations. rsc.org Palladium-catalyzed reactions, for example, can achieve regioselective functionalization at the ortho position (C-2 and C-6) of the nitro group. rsc.org More recently, methodologies employing specialized templates have been developed to achieve functionalization at the more remote meta position (C-3 and C-5) of nitroarenes. chemrxiv.org These C-H activation strategies avoid the need for pre-functionalized substrates and offer a highly efficient route to polysubstituted aromatic compounds. masterorganicchemistry.comsnnu.edu.cn

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates structural elements from each component. organic-chemistry.orgyoutube.com this compound possesses two key functional handles—the nitro group and the alkyne—that enable its participation in various MCRs.

Transformations via the Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂). The resulting 4-(oct-1-ynyl)aniline can then serve as the amine component in several well-known MCRs.

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. youtube.comwikipedia.org Using 4-(oct-1-ynyl)aniline would lead to the formation of complex α-acylamino amides bearing the 4-(oct-1-ynyl)phenyl moiety. organic-chemistry.orgrug.nl

Passerini Reaction: While this is a three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide, variations exist where the amine derivative can be incorporated. wikipedia.orgnih.gov

Transformations via the Alkyne Group: The terminal-like nature of the oct-1-ynyl group (after potential in-situ desilylation if a protected variant is used) or its internal position makes it a suitable partner for various metal-catalyzed MCRs.

A³-Coupling (Aldehyde-Alkyne-Amine): This is a powerful three-component reaction for synthesizing propargylamines. beilstein-journals.org this compound could potentially act as the alkyne component, reacting with an aldehyde and an amine in the presence of a suitable catalyst (e.g., copper or gold salts) to yield functionalized propargylamines. chemrxiv.orgbeilstein-journals.org

Cyclization Cascades: The alkyne can participate in cascade reactions initiated by MCRs, leading to the formation of complex heterocyclic structures. beilstein-journals.orgnih.gov For example, reactions involving the alkyne and other components can lead to substituted pyrroles, furans, or isoquinolines. beilstein-journals.orgnih.gov

Advanced Applications of 1 Nitro 4 Oct 1 Ynyl Benzene in Organic Synthesis and Materials Science

Building Block in the Synthesis of Conjugated Systems

The core structure of 1-nitro-4-(oct-1-ynyl)benzene, featuring a phenylacetylene (B144264) unit, positions it as a fundamental component in the construction of extended π-conjugated systems. researchgate.net These systems are the cornerstone of modern organic electronics and photoactive materials.

Precursor for Optoelectronic Materials (e.g., organic light-emitting diodes, conductive polymers)

The combination of the electron-withdrawing nitro group and the electron-rich alkyne and benzene (B151609) ring creates a donor-acceptor (D-A) type structure. Such D-A molecules are known to exhibit interesting photophysical properties, including intramolecular charge transfer (ICT), which is crucial for applications in optoelectronics. researchgate.netnih.gov By incorporating this compound into larger polymeric or oligomeric structures, materials with tunable electronic and optical properties can be developed. For instance, polymers derived from this monomer could find use as active layers in organic light-emitting diodes (OLEDs) or as components in organic photovoltaics (OPVs). alfa-chemistry.comresearchgate.netmun.ca The long octyl chain can also enhance the solubility and processability of the resulting materials, which is a significant advantage in the fabrication of thin-film devices.

| Potential Optoelectronic Application | Role of this compound | Key Structural Features |

| Organic Light-Emitting Diodes (OLEDs) | Emitter or host material component | Donor-acceptor structure, extended conjugation |

| Organic Photovoltaics (OPVs) | Donor or acceptor material component | Tunable energy levels, good solubility |

| Conductive Polymers | Monomeric unit | Extended π-system, potential for charge transport |

Scaffold for Photoactive and Electroactive Molecules

The alkyne group in this compound is a versatile handle for further chemical modifications, such as click chemistry (e.g., azide-alkyne cycloaddition) or further cross-coupling reactions. soton.ac.uk This allows for the facile attachment of other photoactive or electroactive moieties, leading to the creation of complex molecules with tailored functions. For example, it could be coupled with other aromatic systems to create larger, more complex conjugated molecules with enhanced nonlinear optical (NLO) properties. acs.org The nitro group, being a strong electron acceptor, plays a critical role in modulating the electronic properties of these resulting molecules, influencing their absorption and emission spectra, as well as their redox potentials. bohrium.com

Intermediate in the Synthesis of Complex Organic Molecules

Beyond materials science, this compound serves as a valuable intermediate in multistep organic synthesis. The nitro group can be readily reduced to an amino group, which is a key functional group in a vast array of pharmaceuticals, dyes, and other fine chemicals. This transformation opens up a pathway to a wide range of more complex aniline (B41778) derivatives that retain the octynyl side chain for further elaboration. The synthesis of substituted anilines is a cornerstone of medicinal chemistry, and the presence of the long alkyl chain could be exploited to improve the lipophilicity of drug candidates.

Conclusion and Future Perspectives in 1 Nitro 4 Oct 1 Ynyl Benzene Research

Summary of Key Findings and Current Research Gaps

Direct experimental and theoretical research focused exclusively on 1-Nitro-4-(oct-1-ynyl)benzene is notably scarce in current scientific literature. This absence itself constitutes the most significant research gap. However, a wealth of information on the individual reactivities of nitroarenes and internal alkynes allows for the extrapolation of potential properties and synthetic utilities.

Nitroarenes are fundamental building blocks in organic synthesis. rsc.org The nitro group is a powerful electron-withdrawing group that activates the aromatic ring for reactions like nucleophilic aromatic substitution (SNAr) and can also serve as a leaving group. rsc.orgresearchgate.net Furthermore, the reduction of the nitro group to an amine is one of the most pivotal transformations in synthesis, providing access to anilines, which are precursors to dyes, pharmaceuticals, and polymers. wikipedia.org Recent advances have even demonstrated the use of the nitro group as an internal oxidant in C-H functionalization reactions. acs.org

Internal alkynes are also versatile functional groups, known to participate in a wide array of transformations. snnu.edu.cn These include metal-catalyzed semi-hydrogenation to form alkenes, various cycloaddition reactions, and hydroarylation/alkenylation reactions to build molecular complexity. snnu.edu.cnbohrium.comorganic-chemistry.org The combination of these two distinct functional groups in this compound suggests a platform for orthogonal chemistry, where each group can be manipulated independently, or for tandem reactions that engage both moieties to construct complex molecular architectures. The central research gap remains the experimental validation of its synthesis, characterization, and the exploration of its unique reactivity profile arising from the interplay between the nitro and alkyne groups.

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

While specific methods for this compound are not detailed in the literature, its synthesis can be confidently predicted using established cross-coupling methodologies. The Sonogashira coupling is the most logical and widely used method for the formation of aryl-alkyne bonds. This would involve the palladium and copper co-catalyzed reaction of a 4-halonitrobenzene with 1-octyne. Analogous syntheses, such as the preparation of 1-nitro-4-(prop-1-yn-1-yl)benzene from 4-iodonitrobenzene, have been reported, providing a clear precedent for this approach. researchgate.net

Emerging synthetic strategies could offer improvements in efficiency, cost, and environmental impact. These include the development of advanced catalyst systems, such as those using more earth-abundant metals like copper or nickel, which have shown efficacy in alkyne coupling reactions. organic-chemistry.org Furthermore, metal-free denitrative coupling reactions represent a novel frontier, potentially allowing the direct coupling of a nitroarene with an alkyne partner, thus improving step economy by using nitrobenzene (B124822) derivatives that are often more readily available than their halogenated counterparts. rsc.orgacs.org

Table 1: Potential Synthetic Routes to this compound

| Reaction Type | Aryl Substrate | Alkyne Substrate | Typical Catalyst System | Key Advantages/Considerations |

|---|---|---|---|---|

| Sonogashira Coupling | 1-Iodo-4-nitrobenzene or 1-Bromo-4-nitrobenzene | 1-Octyne | Pd(PPh₃)₂Cl₂, CuI, Amine Base (e.g., Et₃N) | Well-established, high-yielding, but may require precious metal catalysts. researchgate.net |

| Copper-Catalyzed Coupling | 1-Iodo-4-nitrobenzene | 1-Octyne | CuI, Ligand (e.g., Phenanthroline) | Uses a more abundant and cheaper metal catalyst. |

| Denitrative Coupling | 1,4-Dinitrobenzene or Nitrobenzene | 1-Octyne derivative | Transition-metal catalyst (e.g., Pd/BrettPhos) | High atom and step economy by using nitroarenes directly as coupling partners. researchgate.net |

Novel Computational Approaches for Predictive Design and Mechanistic Insights

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the structural, electronic, and reactive properties of this compound. Density Functional Theory (DFT) and other high-level calculations can offer crucial insights into its behavior. Such studies have been successfully applied to understand the reaction mechanisms of enamines with nitroalkenes and the hydroarylation of alkynes. bohrium.comacs.org

For this compound, computational models could predict its optimized geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic transitions (for UV-Vis spectra). Mechanistic studies could elucidate the transition states and reaction pathways for potential reactions, such as cycloadditions or the reduction of the nitro group, guiding future experimental work. For instance, calculations could determine whether the alkyne and nitro groups would react sequentially or concertedly under specific conditions.

Table 2: Proposed Computational Studies for this compound

| Area of Investigation | Computational Method | Predicted Properties/Insights |

|---|---|---|

| Molecular Structure & Electronics | DFT (e.g., B3LYP, M06-2X) | Bond lengths, bond angles, dihedral angles, molecular orbital energies (HOMO/LUMO), electrostatic potential map. |

| Spectroscopy | TD-DFT, Vibrational Frequency Analysis | Prediction of UV-Vis, IR, and Raman spectra to aid in experimental characterization. nih.gov |

| Reaction Mechanisms | Transition State Searching (e.g., QST2/3), IRC | Energy profiles for key reactions (e.g., reduction, cycloaddition), identification of intermediates and transition states. acs.org |

| Material Properties | DFT calculations on oligomers/polymers | Band gap, charge transport properties, and potential for electronic applications. |

Unexplored Reactivity Patterns and Advanced Functionalization Strategies

The true potential of this compound lies in the diverse and unexplored reactivity stemming from its bifunctional nature. The two reactive sites could be targeted with high selectivity to generate a range of valuable derivatives.

Alkyne-Centered Reactivity: The octynyl group can undergo selective transformations while leaving the nitro group intact. A prime example is stereoselective semi-reduction to furnish either the (E)- or (Z)-alkene, 1-nitro-4-(oct-1-enyl)benzene, using catalysts like nickel or iridium complexes. organic-chemistry.org The alkyne is also a prime candidate for cycloaddition reactions, such as the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) to form 1,4,5-trisubstituted triazoles, which have applications in medicinal chemistry and materials. nih.gov

Nitro-Centered Reactivity: The selective reduction of the nitro group is a key transformation that would yield 4-(oct-1-ynyl)aniline. This product is a highly valuable building block, combining the reactivity of an aniline (B41778) with the rigid-rod character of the aryl-alkyne unit. Advanced strategies also include denitrative functionalization, where the nitro group is catalytically replaced with other atoms or groups, vastly expanding the synthetic possibilities. researchgate.netacs.org

Tandem and Intramolecular Reactivity: The most advanced strategies would involve the simultaneous or sequential reaction of both functional groups. For example, reduction of the nitro group to a nitrene intermediate under specific catalytic conditions could trigger an intramolecular reaction with the alkyne, potentially leading to the formation of heterocyclic systems like indoles or other annulated products. nih.gov

Table 3: Potential Functionalization Reactions of this compound

| Reaction | Target Moiety | Potential Product | Typical Reagents/Conditions |

|---|---|---|---|

| Semi-Reduction | Alkyne | (Z)- or (E)-1-Nitro-4-(oct-1-enyl)benzene | H₂ with Lindlar's catalyst (Z); or Na/NH₃ (E); or modern Ni/Ir catalysts. organic-chemistry.org |

| Click Reaction (RuAAC) | Alkyne | 1,4,5-Trisubstituted triazole derivative | Organic azide (B81097) (R-N₃), Ru catalyst (e.g., Cp*RuCl(PPh₃)₂). nih.gov |

| Nitro Reduction | Nitro Group | 4-(Oct-1-ynyl)aniline | SnCl₂/HCl; H₂/Pd-C; Fe/NH₄Cl. wikipedia.org |

| Intramolecular Cyclization | Nitro and Alkyne | Substituted Indole or Quinoline derivative | Reductive conditions (e.g., P(III) catalyst) to generate an intermediate nitrene. rsc.orgnih.gov |

Outlook on Future Contributions to Organic Chemistry and Material Science

The systematic investigation of this compound and its derivatives is poised to make significant contributions to several scientific fields.

In organic chemistry , it serves as an ideal scaffold for developing and showcasing new synthetic methodologies. Its orthogonal functional groups make it a valuable building block for the synthesis of complex target molecules, where multi-step, one-pot reactions can be designed to increase synthetic efficiency.

In material science , the prospects are particularly exciting. Following the reduction of the nitro group, the resulting 4-(oct-1-ynyl)aniline is a prime candidate for creating novel polymers and functional materials. The rigid aryl-alkyne backbone is a common feature in liquid crystals, organic light-emitting diodes (OLEDs), and molecular wires. The long octyl chain can impart solubility and influence self-assembly and thin-film morphology, which are critical for device performance. The exploration of its polymerization and incorporation into cyclophane structures could lead to materials with unique photophysical, electronic, and host-guest properties. beilstein-journals.org The inherent "push-pull" electronic nature of derivatives (e.g., amino-nitro substitution patterns) could also be exploited for applications in nonlinear optics.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Nitro-4-(oct-1-ynyl)benzene, and how can reaction conditions be fine-tuned?

Methodological Answer: The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to form the alkyne-substituted nitrobenzene framework. Key steps include:

- Substrate Preparation: Start with 1-iodo-4-nitrobenzene and oct-1-yne as coupling partners.

- Catalytic System: Use Pd(PPh₃)₂Cl₂/CuI with a base (e.g., triethylamine) in a solvent like THF or DMF.

- Optimization: Monitor reaction temperature (60–80°C) and time (12–24 hours) to balance yield and side reactions.

Crystallographic data (e.g., monoclinic symmetry, unit cell parameters) from related compounds suggest steric and electronic factors influence molecular packing, which can guide solvent selection and stoichiometry adjustments .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction is critical for confirming bond angles, torsion angles, and nitro/alkyne group orientations. For example:

- Crystal System: Monoclinic (space group I2/a) with unit cell parameters a = 7.36 Å, b = 12.06 Å, c = 8.92 Å, β = 103.7° (observed in analogous structures) .

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 150 K to minimize thermal motion artifacts.

- Refinement: Employ SHELXL or similar software to refine hydrogen bonding and van der Waals interactions .

Q. What safety protocols are essential when handling nitro-alkyne compounds like this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods for reactions involving volatile intermediates.

- Waste Disposal: Segregate nitro-containing waste in labeled containers for professional treatment to avoid environmental contamination.

- Emergency Measures: Install safety showers/eye wash stations and ensure access to SDS documentation for nitro-alkyne compounds .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR vs. IR) for nitro-alkyne systems?

Methodological Answer: Discrepancies often arise from conformational flexibility or polymorphism. Mitigation strategies include:

- Dynamic NMR Studies: Probe temperature-dependent shifts to identify rotational barriers around the alkyne-nitro axis.

- Computational Validation: Compare experimental IR peaks (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹) with DFT-calculated vibrational modes.

- Polymorph Screening: Use solvent-mediated crystallization to isolate different forms, as seen in nitroaromatic polymorphs .

Q. What strategies improve catalytic efficiency in reductive functionalization of this compound?

Methodological Answer: Palladium-catalyzed reductive cyclization (e.g., forming indoles or quinolines) requires:

Q. How can computational modeling predict reactivity trends in nitro-alkyne derivatives?

Methodological Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-311++G(d,p) level to map frontier molecular orbitals (FMOs). The LUMO of the nitro group often dictates electrophilic attack sites.

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMF vs. toluene).

- QSPR Models: Corrate Hammett σ values with experimental reaction rates to predict substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.